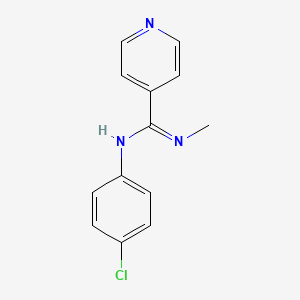
N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide” is a chemical compound. It likely contains a pyridine ring, a common structure in many pharmaceuticals and natural products . The compound also has a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation or substitution . For instance, N-(4-chlorophenyl)-b-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, a similar compound, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, was found to belong to the P21/c centrosymmetric space group with a monoclinic crystal system .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, N-(4-chlorophenyl)-b-alanine was used for the synthesis of thiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, N-(4-chlorophenyl)formamide, has a molecular formula of C7H6ClNO and an average mass of 155.582 Da .Applications De Recherche Scientifique
Synthesis and Characterization
One area of focus has been the synthesis and characterization of novel compounds and materials that feature pyridine derivatives. For example, the development of rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine showcases how these compounds' photophysical and computational properties can be tailored for potential applications in light-emitting devices and sensors (R. Kirgan et al., 2007). Similarly, new pyridine-containing polyimides have been synthesized, demonstrating high thermal stability and mechanical properties, making them suitable for advanced materials applications (Kun-Li Wang et al., 2008).
Antimicrobial and Anticancer Activity
Research on pyrimidines and condensed pyrimidines has revealed significant antimicrobial activity, underscoring the potential of these compounds in developing new antibacterial and antifungal agents (Essam Abdelghani et al., 2017). Moreover, novel compounds incorporating pyridyl and pyrazoline units have been investigated for their anticancer and antimicrobial properties, indicating their utility in pharmaceutical development (Kanubhai D. Katariya et al., 2021).
Nonlinear Optical Properties
The synthesis of compounds like tetrathiafulvalene-π-spacer-acceptor derivatives, incorporating pyridine moieties, has been explored for their optical and electrochemical properties, highlighting their potential in developing new materials for electronic and photonic applications (R. Andreu et al., 2000).
Catalytic and Chemical Properties
Studies have also focused on the catalytic properties of complexes involving pyridine ligands, such as mono- and dinuclear nickel complexes, for ethylene oligomerization. These investigations provide insights into the design of catalysts for polymer production (Anthony Kermagoret & P. Braunstein, 2008).
Mécanisme D'action
Target of Action
The primary target of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is essential for the survival, proliferation, and migration of endothelial cells.
Mode of Action
While the exact mode of action of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is not explicitly mentioned in the search results, it can be inferred that the compound interacts with its target, VEGFR1, to exert its effects. The interaction likely involves binding to the receptor, which could potentially inhibit the signaling pathway associated with VEGFR1. This inhibition could lead to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway. VEGF signaling is crucial for angiogenesis, and its inhibition can lead to reduced blood vessel formation. This could potentially impact the growth and survival of cells that rely on these newly formed vessels for nutrients and oxygen .
Result of Action
The molecular and cellular effects of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide’s action are likely related to its inhibition of the VEGF signaling pathway. By inhibiting this pathway, the compound could potentially reduce angiogenesis, affecting the growth and survival of cells that rely on these blood vessels .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROVJBUIAZNRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
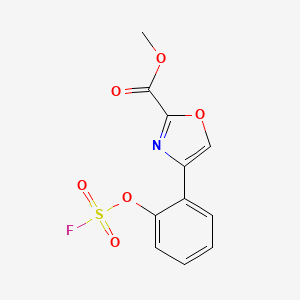
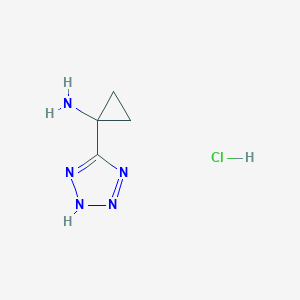
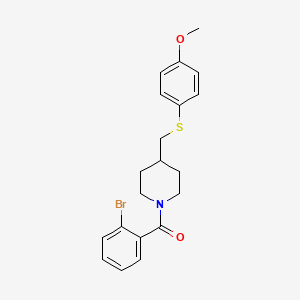
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)
![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)
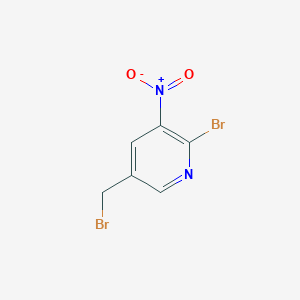
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)
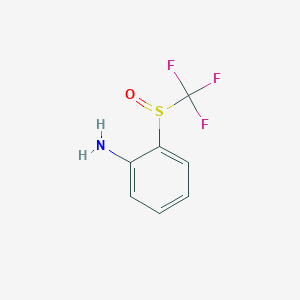
![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

